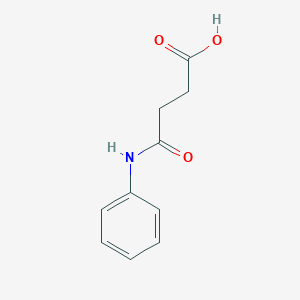

4-Anilino-4-oxobutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Anilino-4-oxobutanoic acid is an organic compound with the chemical formula CHNO. It features a phenyl group attached to a butanoic acid structure, which incorporates both an amine and a ketone functional group. This compound is recognized primarily as a metabolite of Suberoylanilide Hydroxamic Acid, a histone deacetylase inhibitor that has applications in cancer therapy. The compound's structure allows it to participate in various biological and

Synthesis and Properties:

Succinanilic acid, also known as N-phenylsuccinamic acid, is a white crystalline solid with the chemical formula C₁₀H₁₁NO₃. It is synthesized by reacting succinic anhydride with aniline in a solvent like benzene []. Succinanilic acid exhibits a melting point of 150°C and a pKa of 4.69 at 25°C []. It exhibits solubility in alcohol, ether, and hot water, but it decomposes slightly in boiling water [].

Potential Applications:

While the scientific research applications of succinanilic acid are not as extensive as other organic compounds, there are some potential areas of exploration:

- Bioconjugation: Succinanilic acid can be used as a cross-linking agent in bioconjugation reactions. This involves linking biomolecules like antibodies or proteins to other molecules, such as drugs or nanoparticles []. The ability of succinanilic acid to react with both amine and carboxylic acid groups allows for versatile conjugation strategies [].

- Drug Discovery: Succinanilic acid derivatives have been explored as potential candidates for drug development, particularly in the context of anti-cancer and anti-inflammatory agents [, ]. However, further research is needed to determine the efficacy and safety of these derivatives as therapeutic agents.

- Material Science: Some studies have investigated the potential use of succinanilic acid in the development of new materials, such as polymers and resins []. The specific applications in this area are still under exploration.

- Oxidation: This process can convert the compound into corresponding oxo derivatives, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The ketone functional group can be reduced to hydroxyl groups through the use of reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The aniline moiety can engage in electrophilic substitution reactions, which may involve halogens or nitrating agents.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry and drug development.

The biological activity of 4-anilino-4-oxobutanoic acid is largely attributed to its role as a metabolite of Suberoylanilide Hydroxamic Acid. It exhibits potential anti-cancer properties by inhibiting histone deacetylases, which are critical in regulating gene expression. This inhibition can lead to the reactivation of silenced genes involved in cell cycle regulation and apoptosis, making it a candidate for cancer therapeutics. Additionally, the compound may exhibit altered pharmacokinetics due to its structure, potentially enhancing its efficacy while reducing side effects .

Several synthesis methods exist for producing 4-anilino-4-oxobutanoic acid:

- Condensation Reactions: Aniline can be reacted with butyric anhydride under controlled conditions to yield 4-anilino-4-oxobutanoic acid.

- Enzymatic Methods: Biocatalysts such as acyltransferases from Mycobacterium smegmatis can facilitate the formation of amide bonds, resulting in high yields and rapid reaction times .

- Chemical Synthesis: Traditional organic synthesis methods can also be employed, utilizing various reagents and solvents to achieve desired purity and yield levels .

These methods ensure the production of high-purity compounds suitable for research applications.

4-Anilino-4-oxobutanoic acid has several applications across different fields:

- Pharmaceutical Research: Used as a reference standard in analytical chemistry for quantifying and tracing the compound in complex mixtures.

- Biological Studies: Employed in studies involving enzyme kinetics and metabolic pathways.

- Medicinal Chemistry: Utilized in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion.

- Quality Control: Applied in the development of new pharmaceuticals and quality control processes within the pharmaceutical industry .

Studies on 4-anilino-4-oxobutanoic acid often focus on its interactions with biological systems. Such interaction studies are critical for understanding the pharmacological profile of this compound. These investigations help optimize its use in therapeutic contexts, particularly concerning its efficacy as an anti-cancer agent by elucidating its mechanism of action at the molecular level .

Several compounds share structural similarities with 4-anilino-4-oxobutanoic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Suberoylanilide Hydroxamic Acid | Hydroxamic acid structure | Known histone deacetylase inhibitor |

| 4-Anilino Butanoic Acid | Lacks ketone functionality | Simpler structure; less potent |

| 3-(Phenylamino)propanoic Acid | Similar amine and carboxylic acid features | Different substitution pattern on the aromatic ring |

The unique combination of functionalities in 4-anilino-4-oxobutanoic acid allows it to serve specific roles in drug metabolism studies and cancer therapy that other similar compounds may not fulfill effectively .

The compound’s origins trace back to early investigations into succinic acid derivatives. Succinic acid, a key tricarboxylic acid (TCA) cycle intermediate, has been studied since the 16th century. The anilino derivative, 4-anilino-4-oxobutanoic acid, emerged as a subject of interest in the mid-20th century with advancements in amide synthesis techniques. Its identification as a vorinostat metabolite in the 2000s marked a pivotal shift, linking it to oncology research. The structural elucidation of this compound, confirmed via X-ray crystallography and mass spectrometry, revealed a planar amide group critical for its biochemical interactions.

Significance in Biochemical Research Paradigms

In biochemical systems, 4-anilino-4-oxobutanoic acid serves as a terminal metabolite in the oxidative pathway of vorinostat, a drug used for cutaneous T-cell lymphoma. Unlike the parent drug, this metabolite lacks pharmacological activity but provides insights into drug clearance mechanisms. Studies suggest its formation involves hydrolysis and β-oxidation, highlighting its role in phase I metabolism. Additionally, its structural similarity to endogenous succinate analogs positions it as a potential modulator of mitochondrial enzymes, though this remains speculative.

Role in Pharmaceutical Development Pathways

Pharmaceutical researchers prioritize 4-anilino-4-oxobutanoic acid for two reasons:

- Drug Safety Profiling: As a major metabolite, its pharmacokinetic behavior informs dosing regimens and toxicity assessments.

- Synthetic Intermediate: The carboxylic acid and anilino groups enable its use in synthesizing complex molecules, such as polymerizable monomers and enzyme inhibitors.

Research Trajectory and Scientific Importance

Recent trends emphasize sustainable production methods, including microbial fermentation using Actinobacillus succinogenes, which converts lignocellulosic biomass into succinate derivatives. This aligns with green chemistry initiatives, reducing reliance on petrochemical precursors. Furthermore, computational studies explore its electronic properties for materials science applications, such as organic semiconductors.

Structure-Activity Relationship Studies

4-Anilino-4-oxobutanoic acid represents a significant metabolite in pharmaceutical research, particularly as an inactive metabolite of suberoylanilide hydroxamic acid (vorinostat) [10] [13]. The compound exhibits molecular formula C₁₀H₁₁NO₃ with a molecular weight of 193.20 grams per mole [5] [28]. Structure-activity relationship studies reveal that this compound maintains its biological relevance through its role in histone deacetylase inhibitor metabolism, where serum exposures reach levels 13-fold higher than the parent compound [10] [23].

Research demonstrates that structural modifications to the aniline moiety significantly influence biological activity patterns [38]. Early structure-activity relationship investigations indicate that the aniline functional group provides a suitable site for diverse chemical modifications, with substitution patterns directly affecting potency and selectivity profiles [32] [33]. The compound's structural framework allows for systematic exploration of substituent effects, particularly regarding electron-withdrawing and electron-donating groups on the aromatic ring [17] [35].

Comparative studies of related 4-anilino-4-oxobutanoic acid derivatives reveal distinct activity profiles based on substitution patterns [14] [15]. The 4-aminoanilino derivative exhibits enhanced molecular weight (208.21 grams per mole) and modified biological characteristics compared to the parent compound [9]. Similarly, hydroxyl-substituted variants demonstrate altered physicochemical properties that influence their interaction profiles with biological targets [14].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| 4-Anilino-4-oxobutanoic acid | C₁₀H₁₁NO₃ | 193.20 | Unsubstituted aniline |

| 4-(4-Aminoanilino)-4-oxobutanoic acid | C₁₀H₁₂N₂O₃ | 208.21 | Para-amino substitution |

| 4-(4-Hydroxyanilino)-4-oxobutanoic acid | C₁₀H₁₁NO₄ | 209.20 | Para-hydroxyl substitution |

Molecular Interaction Mechanisms

The molecular interaction mechanisms of 4-anilino-4-oxobutanoic acid involve multiple binding modalities with biological macromolecules . The compound demonstrates capacity for hydrogen bonding interactions through both its carboxylic acid functionality and amide nitrogen atom [39]. These interactions contribute to the compound's ability to form stable complexes with target proteins and enzymes.

Crystallographic studies of structurally related compounds reveal characteristic hydrogen bonding patterns that influence molecular recognition [29] [30] [31]. Classical O—H⋯O hydrogen bonds formed by carboxylic acid groups create dimeric associations following R₂²(8) graph-set motifs, while N—H⋯O interactions involving the amide functionality provide additional stabilization [29] [30]. These intermolecular interactions extend into three-dimensional networks that influence the compound's solid-state properties and biological availability.

The compound's molecular interaction profile includes participation in π-π stacking interactions through its aromatic aniline ring system [26]. Research indicates that aromatic rings engage in face-to-face stacking with intercentroid distances typically ranging from 3.5 to 4.0 Angstroms, contributing to molecular recognition and binding affinity [26] [27]. These non-covalent interactions complement hydrogen bonding patterns to create comprehensive molecular recognition mechanisms.

Computational studies demonstrate that the compound exhibits specific binding preferences based on its electronic distribution and conformational flexibility . The quinazoline-like binding characteristics allow for alignment along peptide strands in protein structures, facilitating enzyme-substrate interactions through complementary surface recognition . The compound's ability to bind at adenosine triphosphate sites suggests potential for competitive inhibition mechanisms.

Functional Group Contributions to Biological Activity

The biological activity of 4-anilino-4-oxobutanoic acid derives from synergistic contributions of its constituent functional groups [36] [37]. The aniline moiety provides essential aromatic character and hydrogen bonding capability through its amino group, while the oxobutanoic acid chain contributes both hydrophobic interactions and ionic binding potential [8] [17].

The amide bond linking the aniline and butanoic acid components represents a critical structural element for biological activity [39]. Amide bonds exhibit high stability due to resonance structures that contribute to protein secondary structure and biological function [39]. The N—C(=O) bond length of approximately 1.35 Angstroms indicates significant amide-type resonance that influences the compound's electronic properties and binding characteristics [29] [30].

Research into functional group contributions reveals that electron-withdrawing substituents on the aniline ring enhance binding affinity through localized electron-deficient sites that promote optimal receptor interactions [17]. Conversely, electron-donating groups such as alkyl and aryl substituents modify binding characteristics by altering the electronic density distribution across the aromatic system [17] [19].

The carboxylic acid functionality serves multiple roles in biological activity, including salt bridge formation with basic amino acid residues and hydrogen bonding with hydroxyl-containing residues [37]. Studies demonstrate that carboxylate groups form stable ionic interactions with lysine residues, while the carbonyl oxygen participates in hydrogen bonding with tyrosine phenol groups [37]. These interactions contribute to enzyme inhibition and receptor binding mechanisms.

| Functional Group | Contribution to Activity | Interaction Type |

|---|---|---|

| Aniline amino group | Hydrogen bond donor | N—H⋯O interactions |

| Amide carbonyl | Hydrogen bond acceptor | C=O⋯H—N interactions |

| Carboxylic acid | Ionic interactions | Salt bridge formation |

| Aromatic ring | Hydrophobic interactions | π-π stacking |

Conformational Analysis and Theoretical Models

Conformational analysis of 4-anilino-4-oxobutanoic acid reveals multiple energetically accessible conformations that influence its biological activity [21] [26]. Theoretical models based on density functional theory calculations provide insights into the compound's preferred geometries and electronic properties [26] [27]. The dihedral angle between the aniline ring and the oxobutanoic acid chain typically ranges from 24 to 77 degrees, depending on the crystallization conditions and intermolecular interactions [30].

Computational studies utilizing the B3LYP/6-311G(d,p) level of theory demonstrate that the compound exhibits characteristic frontier molecular orbital properties [26] [27]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap influences the compound's chemical reactivity and electronic excitation properties [27]. These calculations reveal energy gaps typically ranging from 4.2 to 4.7 electron volts, indicating moderate chemical stability and selective reactivity patterns.

Natural bond orbital analysis reveals significant hyperconjugative interactions that contribute to molecular stability [26]. The analysis identifies π → π* electronic transitions with stabilization energies ranging from 38 to 43 kilocalories per mole, indicating substantial electronic delocalization within the aromatic system [26]. These interactions enhance the compound's stability and influence its conformational preferences.

Hirshfeld surface analysis provides detailed insights into intermolecular interactions and packing arrangements [26] [27]. The analysis reveals that H⋯H contacts constitute approximately 31-35% of all intermolecular interactions, while H⋯O contacts account for 28-31% of the total interaction surface [26]. These findings correlate with observed hydrogen bonding patterns and crystal packing arrangements that influence the compound's solid-state properties.

Molecular electrostatic potential calculations identify regions of electron density that participate in intermolecular interactions [26] [27]. Red regions indicate electron-rich areas suitable for electrophilic attack, while blue regions represent electron-deficient sites favoring nucleophilic interactions [26]. These calculations support experimental observations of hydrogen bonding patterns and guide predictions of molecular recognition mechanisms.

| Theoretical Parameter | Value Range | Method |

|---|---|---|

| HOMO-LUMO Gap | 4.2-4.7 eV | B3LYP/6-311G(d,p) |

| Dihedral Angle | 24-77° | X-ray crystallography |

| Stabilization Energy | 38-43 kcal/mol | Natural Bond Orbital |

| H⋯H Contacts | 31-35% | Hirshfeld Surface Analysis |

Traditional synthetic approaches to 4-Anilino-4-oxobutanoic acid have been well-established for decades, providing reliable methodologies for laboratory-scale preparation. The most fundamental classical route involves the direct reaction of succinic anhydride with aniline under thermal conditions.

The classical synthesis proceeds through a two-step mechanism. Initially, aniline undergoes nucleophilic attack on succinic anhydride, forming an intermediate amidoacid through ring-opening of the anhydride. This reaction typically occurs at temperatures between 150-180°C and requires 2-6 hours for completion. The reaction conditions are relatively straightforward, utilizing readily available starting materials and conventional heating methods.

Alternative classical approaches employ carbodiimide coupling reagents for direct amidation reactions. These methods operate under milder conditions (25-80°C) but require longer reaction times (4-12 hours) and utilize expensive coupling reagents such as dicyclohexylcarbodiimide or carbodiimide derivatives. While these approaches offer improved selectivity and reduced thermal stress on sensitive substrates, the high cost of coupling reagents and the generation of stoichiometric waste products limit their practical application.

Classical synthesis methods typically achieve yields of 70-85% under optimized conditions. The primary advantages of these approaches include their simplicity, well-established protocols, and minimal equipment requirements. However, limitations include the necessity for high reaction temperatures, extended reaction times, and potential side reactions leading to impurity formation.

Modern Synthesis Approaches

Contemporary synthetic methodologies have significantly expanded the toolkit available for preparing 4-Anilino-4-oxobutanoic acid, offering improved efficiency, selectivity, and environmental compatibility.

Catalytic Methods

Transition metal catalysis has emerged as a powerful tool for amide bond formation, offering enhanced reactivity and selectivity compared to classical methods. Palladium-catalyzed direct amidation represents a particularly effective approach, utilizing palladium complexes to facilitate carbon-nitrogen bond formation under relatively mild conditions.

The palladium-catalyzed methodology typically employs palladium acetate or related complexes as catalysts, operating at temperatures of 80-120°C with reaction times of 1-6 hours. These conditions provide yields of 75-95% while offering the advantage of catalyst recyclability. The reaction mechanism involves oxidative addition of the carboxylic acid to the palladium center, followed by coordination of the amine substrate and subsequent reductive elimination to form the amide bond.

Nickel-catalyzed reductive amidation reactions have also demonstrated effectiveness for synthesizing amide-containing compounds. These methodologies utilize nickel catalysts in combination with reducing agents to achieve carbon-nitrogen bond formation under mild conditions. While less extensively studied for this specific substrate, nickel catalysis offers potential advantages in terms of catalyst cost and earth-abundance considerations.

Catalytic methods generally provide superior atom economy compared to classical approaches, minimizing waste generation and improving overall process efficiency. The primary limitations include catalyst costs, potential metal contamination of products, and the need for specialized ligands or additives.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized the preparation of amide-containing compounds by dramatically reducing reaction times and improving energy efficiency. The application of microwave irradiation to 4-Anilino-4-oxobutanoic acid synthesis enables rapid heating and enhanced reaction rates.

Microwave-assisted amide formation typically occurs at temperatures of 120-200°C with reaction times reduced to 5-30 minutes, representing a significant improvement over conventional heating methods. The rapid and uniform heating provided by microwave irradiation leads to improved yields (80-95%) and reduced side product formation.

Solvent-free microwave synthesis represents an even more environmentally friendly approach, eliminating the need for organic solvents while maintaining high reaction efficiency. These reactions are typically conducted at temperatures of 150-250°C for 2-10 minutes, achieving yields of 60-85%. The absence of solvents simplifies product isolation and reduces environmental impact.

The mechanism of microwave heating involves direct interaction between microwave radiation and polar molecules in the reaction mixture, leading to rapid and uniform temperature elevation. This heating method provides better temperature control and reduces the formation of thermal degradation products compared to conventional heating.

Microwave-assisted synthesis offers numerous advantages including reduced reaction times, improved energy efficiency, enhanced yields, and simplified reaction setups. The primary limitations include the requirement for specialized microwave equipment and potential scalability challenges for large-scale applications.

Green Chemistry Applications

Green chemistry principles have been increasingly applied to the synthesis of 4-Anilino-4-oxobutanoic acid, focusing on environmental sustainability and process efficiency. Water-based synthesis represents a particularly attractive approach, utilizing water as a renewable and environmentally benign reaction medium.

Aqueous synthesis methods typically operate at temperatures of 60-100°C with reaction times of 2-8 hours, achieving yields of 70-90%. While reaction rates may be slower compared to organic solvent systems, the environmental benefits and simplified product isolation make these methods attractive for sustainable synthesis.

Ionic liquid-mediated synthesis has emerged as another green chemistry approach, utilizing ionic liquids as recyclable reaction media. These methods operate at temperatures of 80-120°C with reaction times of 1-4 hours, providing yields of 75-90%. Ionic liquids offer unique properties including negligible vapor pressure, thermal stability, and tunable solvation characteristics.

The application of green chemistry principles extends beyond solvent selection to encompass atom economy optimization, waste minimization, and energy efficiency improvements. Catalytic processes are strongly favored over stoichiometric reactions to reduce waste generation and improve atom utilization.

Green chemistry approaches provide significant environmental benefits including reduced waste generation, lower energy consumption, and improved safety profiles. However, limitations may include slower reaction rates, higher costs for green solvents, and potential challenges in product isolation and purification.

Isotopic Labeling Strategies

Isotopic labeling of 4-Anilino-4-oxobutanoic acid provides valuable tools for mechanistic studies, metabolic investigations, and analytical applications. Deuterium incorporation represents the most commonly employed isotopic labeling strategy.

Deuterium Incorporation Techniques

Direct incorporation of deuterium during synthesis can be achieved through the use of deuterated starting materials or deuterium-containing reagents. The most straightforward approach involves utilizing deuterated aniline derivatives in combination with standard succinic anhydride, enabling selective incorporation of deuterium atoms in the aromatic ring system.

Deuterium incorporation can be accomplished at temperatures ranging from 25-150°C with reaction times of 1-24 hours, typically achieving yields of 65-85%. The degree of deuterium incorporation depends on the specific deuterated precursor employed and the reaction conditions utilized.

Catalytic transfer deuteration methods offer alternative approaches for isotopic labeling, utilizing deuterium sources such as deuterium oxide or deuterated solvents in combination with transition metal catalysts. These methods enable post-synthetic deuterium incorporation through hydrogen-deuterium exchange reactions.

Chemical Synthesis Methods for Labeled Variants

Chemical synthesis approaches for deuterium-labeled variants typically employ hydrogen isotope exchange reactions under acidic or basic conditions. These methods operate at temperatures of 80-180°C with reaction times of 2-12 hours, achieving deuterium incorporation levels of 70-90%.

Photochemical deuteration methods represent emerging approaches for isotopic labeling, utilizing visible light irradiation to promote hydrogen-deuterium exchange reactions under mild conditions. These methods offer potential advantages in terms of selectivity and reaction conditions.

The choice of deuteration method depends on factors including the desired labeling pattern, isotopic purity requirements, and substrate tolerance. Multiple labeling strategies may be required to achieve comprehensive isotopic substitution.

Biocatalytic Methods

Enzymatic approaches to deuterium labeling offer unique advantages in terms of selectivity and mild reaction conditions. Biocatalytic deuteration can be achieved through the use of deuterium oxide as a solvent in combination with appropriate enzymes capable of facilitating hydrogen-deuterium exchange.

Biocatalytic methods typically operate at temperatures of 25-45°C with extended reaction times of 8-48 hours. While reaction rates may be slower compared to chemical methods, the high selectivity and mild conditions make these approaches attractive for sensitive substrates.

Scale-up Considerations for Research Applications

The transition from laboratory-scale to larger-scale synthesis requires careful consideration of multiple factors including heat transfer, mass transfer, mixing efficiency, and process control. Scale-up considerations become particularly important for research applications requiring gram to kilogram quantities of material.

Laboratory-scale synthesis (1-10 grams) focuses primarily on reaction optimization and safety assessment, utilizing standard glassware and conventional heating methods. At this scale, the primary challenges involve achieving optimal reaction conditions and maximizing product yield.

Pilot-scale synthesis (100 grams to 1 kilogram) introduces significant challenges related to heat transfer and mixing efficiency. The surface area to volume ratio decreases substantially as reaction vessel size increases, leading to slower heat transfer and potential temperature control issues. Mechanical stirring becomes essential at this scale, as magnetic stirring proves inadequate for larger reaction volumes.

Process-scale synthesis (10-100 kilograms) requires sophisticated process control systems and comprehensive safety measures. Temperature control becomes critical due to the increased thermal mass and reduced heat transfer efficiency. Process robustness and reproducibility become paramount considerations, as minor variations in reaction conditions can significantly impact product quality and yield.

Manufacturing-scale synthesis (greater than 1000 kilograms) involves comprehensive economic, regulatory, and environmental considerations. Cost optimization, supply chain management, and regulatory compliance become dominant factors in process development. Environmental impact assessment and waste management strategies require detailed evaluation.

The following table summarizes key synthetic methodologies for 4-Anilino-4-oxobutanoic acid:

| Method Category | Specific Method | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Classical Synthesis | Succinic anhydride + Aniline | 150-180 | 2-6 hours | 70-85 | Simple, well-established | High temperature required |

| Classical Synthesis | Direct amidation with carbodiimide coupling | 25-80 | 4-12 hours | 60-90 | Mild conditions, good selectivity | Expensive coupling reagents |

| Catalytic Methods | Palladium-catalyzed direct amidation | 80-120 | 1-6 hours | 75-95 | High efficiency, recyclable catalyst | Catalyst cost |

| Catalytic Methods | Transition metal catalyzed carbon-nitrogen bond formation | 100-150 | 2-8 hours | 65-85 | Broad substrate scope | Metal contamination issues |

| Microwave-Assisted | Microwave-assisted amide formation | 120-200 | 5-30 minutes | 80-95 | Rapid reaction, energy efficient | Equipment requirements |

| Microwave-Assisted | Solvent-free microwave synthesis | 150-250 | 2-10 minutes | 60-85 | No solvent required | Limited substrate scope |

| Green Chemistry | Water-based synthesis | 60-100 | 2-8 hours | 70-90 | Environmentally benign | Lower reaction rates |

| Green Chemistry | Ionic liquid mediated synthesis | 80-120 | 1-4 hours | 75-90 | Recyclable medium | Ionic liquid cost |

| Deuterium Labeling | Deuterated aniline incorporation | 25-150 | 1-24 hours | 65-85 | Isotopic labeling capability | Expensive deuterated reagents |

| Deuterium Labeling | Hydrogen-deuterium exchange post-synthesis | 80-180 | 2-12 hours | 70-90 | Site-specific labeling | Incomplete exchange |

| Biocatalytic Methods | Lipase-catalyzed amidation | 30-60 | 4-24 hours | 60-80 | Mild conditions, selective | Long reaction times |

| Biocatalytic Methods | Transaminase-mediated synthesis | 25-45 | 8-48 hours | 55-75 | High stereoselectivity | Limited substrate tolerance |

Scale-up considerations vary significantly depending on the intended application scale:

| Scale Factor | Key Considerations | Equipment Requirements | Critical Parameters | Typical Challenges |

|---|---|---|---|---|

| Laboratory (1-10g) | Reaction optimization, safety assessment | Standard glassware, heating mantles | Reaction conditions, yield optimization | Reaction selectivity |

| Pilot Scale (100g-1kg) | Heat transfer, mixing efficiency, equipment compatibility | Jacketed reactors, overhead stirring, temperature control | Heat/mass transfer, residence time | Temperature control, mixing |

| Process Scale (10-100kg) | Process control, impurity profiles, waste management | Pilot plant reactors, automated controls, safety systems | Process robustness, reproducibility | Process variability, safety |

| Manufacturing (>1000kg) | Regulatory compliance, cost optimization, supply chain | Production reactors, continuous monitoring, quality systems | Economic viability, environmental impact | Cost control, regulatory approval |